molecular formula C17H21ClN2O4 B5410141 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5410141
M. Wt: 352.8 g/mol
InChI Key: TWURPFYRQLHIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has a unique molecular structure and has shown potential in various applications.

Mechanism of Action

The mechanism of action of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is not fully understood. However, it is believed to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting protein synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and exhibits minimal adverse effects on normal cells. It has been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one in lab experiments is its unique molecular structure, which allows for various applications. Its low toxicity and minimal adverse effects on normal cells make it a suitable candidate for further research. One limitation is the complex synthesis method, which may limit its availability for widespread use.

Future Directions

The potential applications of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one are vast, and future research may focus on exploring its full potential. Some possible future directions include investigating its use as a fluorescent probe for detecting metal ions in biological systems, exploring its potential as an antitumor agent in vivo, and developing more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a unique spirocyclic compound that has shown potential in various scientific research applications. Its low toxicity and minimal adverse effects on normal cells make it a suitable candidate for further research. The complex synthesis method may limit its availability for widespread use, but future research may focus on developing more efficient synthesis methods and exploring its full potential in various applications.

Synthesis Methods

The synthesis of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride, followed by reaction with 1,3-dimethyl-2-imidazolidinone to form 3-chloro-4-methoxybenzoyl imidazolidinone. This intermediate is then reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the final product.

Scientific Research Applications

The unique molecular structure of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has shown potential in various scientific research applications. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

9-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-19-11-17(24-16(19)22)6-3-8-20(9-7-17)15(21)12-4-5-14(23-2)13(18)10-12/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWURPFYRQLHIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(CC2)C(=O)C3=CC(=C(C=C3)OC)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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